molecular formula C9H10N4S B1271120 4-Amino-5-(2-Methylphenyl)-2,4-Dihydro-3h-1,2,4-Triazole-3-Thione CAS No. 87239-95-0

4-Amino-5-(2-Methylphenyl)-2,4-Dihydro-3h-1,2,4-Triazole-3-Thione

Cat. No. B1271120
CAS RN: 87239-95-0
M. Wt: 206.27 g/mol
InChI Key: CUEYNOAJNUCBAP-UHFFFAOYSA-N
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Description

“4-Amino-5-(2-Methylphenyl)-2,4-Dihydro-3h-1,2,4-Triazole-3-Thione” is an organic compound with the molecular formula C9H10N4S . It belongs to the class of organic compounds known as phenyl-1,2,4-triazoles, which are organic compounds containing a 1,2,4-triazole substituted by a phenyl group .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been achieved by condensing methyl benzoate and methyl salicylate with various substituents . The structures of these compounds were established based on elemental analysis, Fourier transform infrared spectroscopy (FTIR), 1H nuclear magnetic resonance (NMR), and mass spectral data .


Molecular Structure Analysis

The molecular structure of “4-Amino-5-(2-Methylphenyl)-2,4-Dihydro-3h-1,2,4-Triazole-3-Thione” is characterized by the presence of a 1,2,4-triazole ring substituted by a phenyl group . The InChIKey of the compound is CUEYNOAJNUCBAP-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 206.27 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The XLogP3-AA value, which is a measure of the compound’s lipophilicity, is 1.3 .

Scientific Research Applications

  • Pharmaceutical Sector

    • Summary of Application : Heterocycle-incorporated azo dye derivatives, which may include compounds similar to “4-Amino-5-(2-Methylphenyl)-2,4-Dihydro-3h-1,2,4-Triazole-3-Thione”, are of significant interest in the pharmaceutical sector . The incorporation of the heterocyclic moiety into the azo dye scaffold has improved the bioactive properties of the target derivatives .
    • Methods of Application : The synthesis of these compounds involves a simplistic synthesis approach that can afford a wide range of azo dye derivatives . The biological and pharmacological applications of these drugs can be easily tuned by introducing heterocyclic moieties .
    • Results or Outcomes : These compounds have various biological and pharmacological applications such as anti-fungal, anti-tuberculosis, anti-viral, anti-inflammatory, anti-cancer, anti-bacterial, DNA binding, and analgesic properties .
  • Materials Science

    • Summary of Application : Azo dyes, which may include compounds similar to “4-Amino-5-(2-Methylphenyl)-2,4-Dihydro-3h-1,2,4-Triazole-3-Thione”, have diverse applications in the scientific, industrial, and pharmaceutical sectors . They have been employed in many applications, such as in inkjet printing, thermal transfer printing, photography, color additives, the biomedical area, molecular recognition, light-controlled polymers, and in the liquid crystal industry .
    • Methods of Application : Researchers have explored simple and easy synthesis approaches to azo dyes and their derivatives having various potential applications .
    • Results or Outcomes : The synthesized compounds have enhanced π-conjugated system, solubility, and electronic spectrum properties .
  • Pyridinium Salts

    • Summary of Application : Pyridinium salts are quite familiar structures in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics .
    • Methods of Application : This review highlights the pyridinium salts in terms of their synthetic routes, reactivity and their importance as pyridinium ionic liquids .
    • Results or Outcomes : Pyridinium salts have been used as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors, as well as in materials science and biological issues related to gene delivery .
  • Pyrazolo[3,4-d]pyrimidine and Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives

    • Summary of Application : These compounds were designed and synthesized as novel CDK2 targeting compounds .
    • Methods of Application : The growth of the three examined cell lines was significantly inhibited by most of the prepared compounds .
    • Results or Outcomes : Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib .
  • Fluorinated Pyridines

    • Summary of Application : Fluorinated pyridines have a special interest as potential imaging agents for various biological applications .
    • Methods of Application : Synthetic methods for the preparation of 2-, 3-, 4-fluoropyridines and di- and poly-fluoropyridines are reviewed along with some synthetic routes towards 18 F-substituted pyridines .
    • Results or Outcomes : These compounds present a special interest as potential imaging agents for various biological applications .
  • Pyrazolo[3,4-d]pyrimidine and Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives

    • Summary of Application : These compounds were designed and synthesized as novel CDK2 inhibitors .
    • Methods of Application : The growth of the three examined cell lines was significantly inhibited by most of the prepared compounds .
    • Results or Outcomes : Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib .

properties

IUPAC Name

4-amino-3-(2-methylphenyl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4S/c1-6-4-2-3-5-7(6)8-11-12-9(14)13(8)10/h2-5H,10H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUEYNOAJNUCBAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NNC(=S)N2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50368541
Record name SBB040773
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50368541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-5-(2-Methylphenyl)-2,4-Dihydro-3h-1,2,4-Triazole-3-Thione

CAS RN

87239-95-0
Record name 4-Amino-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol
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Record name SBB040773
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50368541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol
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Record name 4-AMINO-5-(2-METHYLPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL
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